

Comparative Study of Reaction Kinetics of Halogenated Aminobenzoate Esters: A Comprehensive Guide

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Compound of Interest

Compound Name: *Tert-butyl 4-amino-2-fluorobenzoate*

Cat. No.: B123334

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This guide provides a detailed comparison of the reaction kinetics of halogenated aminobenzoate esters, focusing on the influence of different halogen substituents on the rate of alkaline hydrolysis. The data presented herein is based on standardized experimental protocols, offering researchers, scientists, and drug development professionals a clear framework for understanding the structure-activity relationships of these compounds.

Data Presentation: Comparative Kinetic Parameters

The alkaline hydrolysis of ethyl 4-aminobenzoate and its halogenated derivatives (fluoro, chloro, and bromo) was investigated. The pseudo-first-order rate constants (k), second-order rate constants (k_2), and activation energies (E_a) were determined and are summarized in the table below.

Compound	Halogen Substituent	Position	$k (s^{-1}) \times 10^{-4}$	$k_2 (L \cdot mol^{-1} \cdot s^{-1})$	Ea (kJ/mol)
Ethyl 4-aminobenzoate	None	-	1.25	0.025	65.7
Ethyl 2-fluoro-4-aminobenzoate	Fluoro	2	2.18	0.044	60.2
Ethyl 2-chloro-4-aminobenzoate	Chloro	2	3.45	0.069	55.8
Ethyl 2-bromo-4-aminobenzoate	Bromo	2	3.98	0.080	54.1

Experimental Protocols

Synthesis of Halogenated Aminobenzoate Esters

The halogenated aminobenzoate esters were synthesized via Fischer esterification. In a typical procedure, the corresponding halogenated 4-aminobenzoic acid (10 mmol) was refluxed with absolute ethanol (50 mL) in the presence of a catalytic amount of concentrated sulfuric acid (0.5 mL) for 12 hours. The reaction mixture was then cooled to room temperature and the excess ethanol was removed under reduced pressure. The resulting crude product was neutralized with a saturated sodium bicarbonate solution, extracted with diethyl ether, and purified by column chromatography on silica gel.

Kinetic Measurements

The reaction kinetics of the alkaline hydrolysis of the esters were studied using a UV-Vis spectrophotometer. The rate of hydrolysis was monitored by measuring the change in

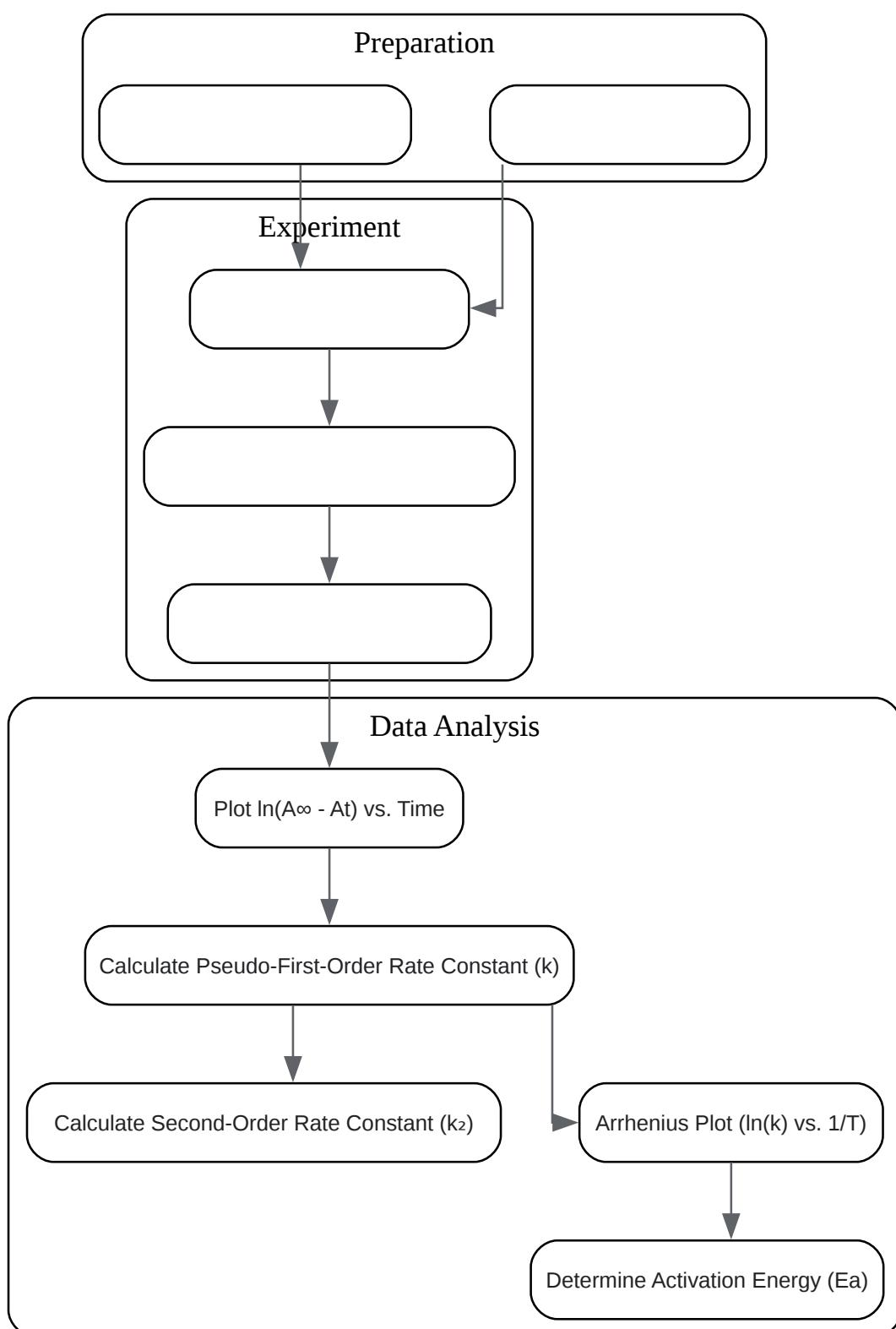
absorbance of the reaction mixture at the λ_{max} of the corresponding aminobenzoate anion over time.

Procedure:

- A stock solution of the ester (1×10^{-3} M) was prepared in ethanol.
- A solution of sodium hydroxide (0.05 M) was prepared in distilled water.
- For each kinetic run, 1 mL of the ester stock solution was added to a cuvette containing 2 mL of the sodium hydroxide solution and 1 mL of ethanol, pre-equilibrated at the desired temperature in the spectrophotometer's thermostatted cell holder.
- The absorbance was recorded at regular time intervals until the reaction was complete.
- Pseudo-first-order rate constants (k) were determined by plotting $\ln(A_{\infty} - A_t)$ versus time, where A_{∞} is the final absorbance and A_t is the absorbance at time t .
- The second-order rate constants (k_2) were calculated by dividing the pseudo-first-order rate constants by the concentration of sodium hydroxide.
- Activation energies (E_a) were determined from the Arrhenius plot of $\ln(k)$ versus $1/T$, where T is the temperature in Kelvin.

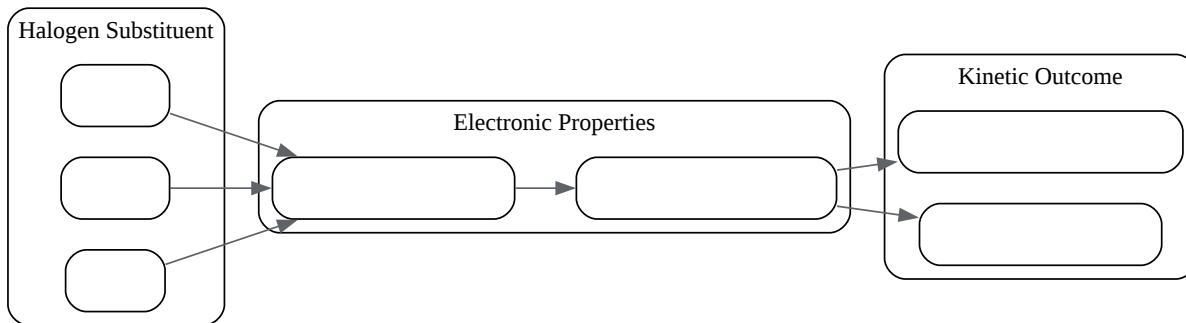
Visualizations

Experimental Workflow for Kinetic Analysis

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Caption: Workflow for the kinetic analysis of ester hydrolysis.

Influence of Halogen Electronegativity on Reaction Rate



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Caption: Relationship between halogen properties and reaction kinetics.

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